C18-Peg7-nhs
Description
Emergence of PEGylated Lipid-NHS Derivatives in Bioconjugation Chemistry
The integration of PEGylated lipids with NHS esters originated from the need to address challenges in drug delivery, including poor solubility, rapid clearance, and immunogenicity of therapeutic agents. Early work in the 1990s demonstrated that PEGylation—the covalent attachment of PEG chains to biomolecules—could extend circulatory half-life by reducing renal filtration and minimizing interactions with immune cells. The addition of lipid anchors further improved biocompatibility by enabling integration into lipid bilayers, a feature critical for nanoparticle-based delivery systems such as liposomes and micelles.
The NHS ester group, introduced as a reactive handle, allowed for efficient conjugation to primary amines on proteins, peptides, and oligonucleotides. This trifunctional design (hydrophobic anchor, PEG spacer, NHS ester) created a versatile platform for constructing stable bioconjugates. For example, lipid-PEG-NHS derivatives became foundational in the development of lipid nanoparticles (LNPs) for mRNA vaccines, where PEG-lipids stabilize the nanoparticle surface and prevent aggregation. The success of these systems underscored the importance of balancing hydrophobicity and hydrophilicity in amphiphilic reagents—a principle central to the design of C18-PEG7-NHS.
Molecular Design Rationale for this compound Architecture
This compound exemplifies a meticulously engineered amphiphile, with each component serving distinct functional roles:
C18 Hydrophobic Anchor :
The octadecyl chain provides strong hydrophobic interactions, enabling integration into lipid membranes or micelle cores. This anchor enhances the stability of drug-loaded nanoparticles and facilitates interactions with cellular membranes, improving cellular uptake.PEG7 Spacer :
The seven ethylene glycol units confer hydrophilicity, steric stabilization, and flexibility. PEG7’s intermediate length balances stealth properties (to evade immune detection) with efficient ligand presentation. Shorter PEG chains (e.g., PEG4) may compromise solubility, while longer chains (e.g., PEG12) could hinder conjugation efficiency due to excessive steric bulk.NHS Ester :
The terminal NHS group reacts selectively with primary amines (e.g., lysine residues or N-termini of proteins), forming stable amide bonds. This ensures reliable covalent attachment of targeting ligands or therapeutic payloads.
The molecular formula of this compound (C37H69NO11, molecular weight 703.94 g/mol) reflects its hybrid structure, optimized for both self-assembly and bioconjugation.
| Component | Role | Structural Impact |
|---|---|---|
| C18 chain | Hydrophobic anchor | Enhances membrane integration |
| PEG7 spacer | Hydrophilic stabilizer | Reduces immunogenicity, improves solubility |
| NHS ester | Reactive handle | Enables amine-directed conjugation |
Comparative Analysis with Alternative Hydrophobic Anchor-Activated Esters
This compound occupies a unique niche among amphiphilic conjugation reagents. The table below highlights key distinctions between this compound and analogous compounds:
| Compound | Hydrophobic Anchor | PEG Length | Key Applications | Advantages over this compound | Limitations |
|---|---|---|---|---|---|
| C18-PEG4-NHS | C18 | PEG4 | Short-term drug delivery | Faster conjugation kinetics | Lower solubility, shorter half-life |
| C12-PEG7-NHS | C12 | PEG7 | Micelle-based formulations | Improved water solubility | Reduced membrane anchoring strength |
| DSPE-PEG-NHS | DSPE phospholipid | Variable | Liposomal drug delivery | Enhanced biocompatibility | Complex synthesis, higher cost |
| Cholesterol-PEG-NHS | Cholesterol | Variable | Gene therapy vectors | Superior membrane fusion properties | Limited stability in storage |
This compound outperforms shorter-chain analogs (e.g., C18-PEG4-NHS) in sustaining nanoparticle stability under physiological conditions, while its C18 anchor provides stronger membrane integration compared to C12-PEG7-NHS. Unlike phospholipid-based derivatives (e.g., DSPE-PEG-NHS), this compound lacks a charged headgroup, reducing nonspecific interactions with serum proteins. However, its lack of inherent targeting moieties necessitates secondary modifications for cell-specific delivery—a limitation shared by most hydrophobic anchor-activated esters.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-42-23-25-44-27-29-46-31-33-48-34-32-47-30-28-45-26-24-43-22-20-37(41)49-38-35(39)18-19-36(38)40/h2-34H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTSQFOZUGBLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of PEG7 Diol with C18 Alkyl Bromide
The PEG7 diol (HO-(CH2CH2O)7-OH) undergoes selective etherification at one terminus using octadecyl bromide (C18H37Br). The reaction employs a Williamson ether synthesis under anhydrous conditions:
-
Reagents : PEG7 diol (1.0 equiv), C18H37Br (1.2 equiv), sodium hydride (NaH, 2.0 equiv) in tetrahydrofuran (THF).
-
Mechanism : NaH deprotonates the PEG7 hydroxyl, generating an alkoxide that nucleophilically attacks C18H37Br.
The product, C18-O-PEG7-OH, is isolated via precipitation in cold diethyl ether and vacuum-dried (yield: 85–92%).
Oxidation of Terminal Hydroxyl to Carboxylic Acid
The free hydroxyl group of C18-O-PEG7-OH is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4):
-
Reagents : C18-O-PEG7-OH (1.0 equiv), Jones reagent (3.0 equiv) in acetone/water (4:1).
-
Conditions : 2 h at 0°C, followed by quenching with isopropanol.
-
Workup : Neutralization with NaHCO3, extraction with dichloromethane (DCM), and rotary evaporation yield C18-PEG7-COOH as a waxy solid (yield: 78–84%).
Activation of C18-PEG7-COOH to C18-PEG7-NHS
The carboxylic acid terminus is converted to an NHS ester for amine-reactive conjugation.
Carbodiimide-Mediated NHS Ester Formation
A two-step activation process uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS:
-
Reagents : C18-PEG7-COOH (1.0 equiv), NHS (1.5 equiv), EDC (1.5 equiv) in anhydrous DMSO.
-
Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with NHS to form the stable NHS ester.
The crude product is precipitated in cold ethyl acetate and centrifuged (yield: 88–95%).
Purification and Characterization
Reversed-Phase HPLC Purification
This compound is purified using a C18 column (4.6 × 250 mm) with a gradient elution:
Lyophilization of the collected fraction yields a white solid (purity >98%).
Structural Validation
-
1H NMR (500 MHz, CDCl3) : δ 0.88 (t, 3H, C18 CH3), 1.26 (m, 32H, C18 CH2), 3.38–3.65 (m, 28H, PEG7 CH2), 2.84 (s, 4H, NHS succinimide).
-
Mass Spectrometry (ESI+) : m/z 931.75 [M+H]+ (calculated for C44H85NO10: 931.61).
Comparative Analysis of Synthetic Routes
Alternative methods from patent literature include:
-
Multi-Arm PEG Derivatives : Jenkem Technology’s patent EP3078699 describes branched PEG architectures with azido termini, though linear this compound remains preferable for monodispersity.
-
Copper-Free Click Chemistry : Tz-PEG7-NH2 intermediates (as in ) enable orthogonal conjugation but require additional steps compared to direct NHS activation.
Chemical Reactions Analysis
Reaction Mechanism
The primary reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond. The reaction can be summarized as follows:
-
Formation of Amide Bond : The NHS ester reacts with a primary amine (R-NH2) to form an amide (R-NH-C(=O)-O) and release N-hydroxysuccinimide (NHS) as a byproduct.
Factors Influencing Reaction
Several factors affect the efficiency and outcome of the reaction:
-
pH Levels : The reaction is most efficient at slightly alkaline pH (7.2 to 9). At lower pH values, hydrolysis of the NHS ester competes with the desired amine reaction, reducing yield. For instance, at pH 7.0, the half-life of hydrolysis is approximately 4-5 hours, while it drops to about 10 minutes at pH 8.6 .
-
Concentration of Reactants : Higher concentrations of primary amines increase the rate of reaction due to increased likelihood of collision between reactants.
-
Buffer Composition : Common buffers used include phosphate, HEPES, and carbonate-bicarbonate buffers. These buffers help maintain optimal pH and ionic strength for the reactions .
Hydrolysis and Stability
The stability of C18-PEG7-NHS in aqueous solutions is critical for its application:
-
Hydrolysis Rates : Hydrolysis can significantly reduce the effectiveness of NHS esters. For example, at physiological pH (around 7.4), hydrolysis can occur rapidly if not managed properly .
-
Quenching Reactions : To halt unwanted reactions post-conjugation, quenching agents such as hydroxylamine or Tris can be introduced to react with any unreacted NHS groups .
Protein Modification
The ability to modify proteins through PEGylation enhances their pharmacokinetic properties by increasing solubility and reducing immunogenicity. Studies have shown that PEGylation can significantly improve the therapeutic efficacy of proteins like bovine lactoferrin by modifying their surface characteristics .
Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability in therapeutic formulations .
Surface Functionalization
This compound can be utilized to modify surfaces for biomedical devices or diagnostic tools, enhancing biocompatibility and functionality through targeted conjugation with biomolecules.
Reaction Conditions Table
| Condition | Optimal Value | Effect on Reaction |
|---|---|---|
| pH | 7.2 - 9 | Increases reaction rate |
| Temperature | Room Temperature | Standard for most reactions |
| Reaction Time | 0.5 - 4 hours | Time required for complete conjugation |
Hydrolysis Rate Table
| pH Level | Half-Life of Hydrolysis |
|---|---|
| 7.0 | 4 - 5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
Scientific Research Applications
Chemical and Biological Applications
Chemical Synthesis : C18-PEG7-NHS is primarily used as a linker for the synthesis of complex biomolecules. Its NHS ester group readily reacts with primary amines, allowing for the efficient conjugation of proteins, peptides, and other biomolecules. This reaction forms stable amide bonds, which are crucial in creating bioconjugates that enhance solubility and stability.
Biological Applications : The amphiphilic nature of this compound allows it to self-assemble into micelles or liposomes, which can encapsulate drugs for targeted delivery. This property is particularly beneficial in improving the pharmacokinetics and bioavailability of therapeutic agents.
Drug Delivery Systems
This compound has shown significant promise in drug delivery applications due to its ability to enhance the solubility and stability of drugs. The following table summarizes key properties of this compound compared to non-PEGylated counterparts:
| Property | This compound | Non-PEGylated Counterpart |
|---|---|---|
| Stability in Plasma | High (>80% intact after 24h) | Low (significant degradation) |
| Cellular Uptake | Enhanced | Moderate |
| Targeting Efficiency | High | Low |
| Immunogenicity | Reduced | Higher |
Anti-Cancer Applications
A study evaluated the efficacy of PEGylated liposomes containing C18 fatty acids for delivering chemotherapeutics to cancer cells. Results indicated a significant increase in drug accumulation within tumor tissues compared to free drugs, demonstrating enhanced therapeutic efficacy through targeted delivery mechanisms.
Neuroprotective Effects
Research on PEGylated formulations has indicated potential neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier (BBB) was highlighted, suggesting its utility in delivering neuroactive drugs without inducing adverse effects typically observed with free drugs.
Wound Healing
In a study focused on diabetic wound healing, researchers developed an LL-37-loaded nanocarrier based on PEGylation techniques similar to those used with this compound. The results showed that these nanocarriers could scavenge reactive oxygen species and promote angiogenesis, leading to improved wound healing outcomes.
Mechanism of Action
The mechanism of action of C18-Peg7-nhs involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which is highly reactive towards nucleophiles. The resulting amide bonds are stable and resistant to hydrolysis, making this compound an effective tool for modifying biomolecules .
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of this compound: Ideal for stable anchoring in lipid bilayers. Compatible with organic solvents for nanoparticle formulation.
- Limitations: Hydrolysis-prone NHS ester limits storage stability. Not suitable for long-term systemic delivery compared to DSPE-PEG2000 derivatives .
Q & A
Q. What ethical considerations apply when publishing this compound research involving proprietary or patented methodologies?
- Methodological Answer : Disclose all conflicts of interest and seek permissions for patented techniques. Use open-source alternatives where possible. For proprietary reagents, provide supplier details (e.g., CAS numbers, vendor locations) to ensure replicability. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when sharing results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
